Pyrazin-2-ylboronic acid
Description
Significance of Boronic Acids in Organic Synthesis and Heterocyclic Chemistry
Boronic acids are a class of organoboranes with the general structure R-B(OH)₂. wikipedia.org They are distinguished by a boron atom linked to an alkyl or aryl group and two hydroxyl groups. pharmiweb.com These compounds function as Lewis acids and possess the unique capability to form reversible covalent complexes with molecules that have adjacent Lewis base donors, such as sugars, amino acids, and hydroxamic acids. wikipedia.orgboronmolecular.com Generally stable and exhibiting low toxicity, boronic acids are considered environmentally friendly or "green" compounds. boronmolecular.comnih.gov
Their stability and versatile reactivity make them indispensable tools in organic synthesis. nih.gov The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for creating carbon-carbon bonds. boronmolecular.comscbt.com This reaction has transformed the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com Beyond the Suzuki coupling, boronic acids participate in other significant transformations like the Chan-Lam coupling, which forms carbon-nitrogen or carbon-oxygen bonds. wikipedia.org
In medicinal chemistry, the interest in boronic acids is growing due to their ability to bind with amino acid residues in proteins. boronmolecular.com The drug Bortezomib, a proteasome inhibitor used in chemotherapy, contains a key boronic acid group. wikipedia.org In materials science, they are employed to fabricate functional materials with specific properties, such as responsive polymers and sensors for detecting various analytes. boronmolecular.comscbt.com Heterocyclic boronic acids, in particular, serve as vital building blocks for constructing complex heterocyclic molecules. nih.gov
Overview of Pyrazine-Containing Compounds in Scientific Research
Pyrazine (B50134) is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4 arrangement. nih.gov This structure renders the ring electron-deficient, a property that facilitates a variety of chemical transformations and makes it a versatile scaffold in synthesis. researchgate.net
Pyrazine derivatives are a cornerstone of medicinal chemistry research, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.nettandfonline.com Consequently, the pyrazine ring is a common feature in many clinically used drugs and compounds under investigation for therapeutic potential. nih.govmdpi.com
The applications of pyrazines extend into materials science, where their electron-withdrawing nature is harnessed to tune the electronic properties of polymers. biosynce.com This makes them suitable for use in advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). biosynce.com The pyrazine core is readily functionalized through various synthetic methods, including palladium-catalyzed coupling reactions like the Suzuki and Buchwald-Hartwig reactions, further enhancing its utility as a synthetic building block. researchgate.nettandfonline.com
Research Landscape and Current Trends in Pyrazin-2-ylboronic Acid Studies
This compound is a specific heterocyclic boronic acid that serves primarily as a versatile building block in organic synthesis. It allows for the direct introduction of the pyrazine moiety into more complex molecular architectures. Its synthesis can be achieved through methods such as the reaction of pyrazine with borane. cymitquimica.com
The predominant application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Research studies demonstrate its use in the synthesis of a variety of complex molecules. For example, it has been used to create 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by reacting with a brominated thiophene-carboxamide derivative. mdpi.com It is also employed in the synthesis of D–A–D (Donor-Acceptor-Donor) type compounds with potential applications in electronic memory devices. mdpi.com
Current research continues to leverage this compound as a key intermediate. Trends indicate a focus on synthesizing novel heterocyclic compounds for evaluation in medicinal chemistry and for developing new materials with tailored photoelectric properties. mdpi.comresearchgate.netresearchgate.net The ability to use this compound in sequential and iterative cross-coupling reactions further highlights its importance in constructing complex molecular frameworks. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 762263-64-9 | nih.govchemscene.com |
| Molecular Formula | C₄H₅BN₂O₂ | nih.govchemscene.com |
| Molecular Weight | 123.91 g/mol | nih.govchemscene.com |
| Canonical SMILES | B(C1=NC=CN=C1)(O)O | nih.gov |
| Appearance | White solid | guidechem.com |
| Solubility | Soluble in water | cymitquimica.com |
| Polar Surface Area | 66.2 Ų | nih.gov |
Table 2: Selected Research Applications of this compound
| Reaction Type | Reactant(s) | Product Class | Research Focus | Source |
| Suzuki-Miyaura Coupling | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Nonlinear Optical Properties | mdpi.com |
| Suzuki-Miyaura Coupling | Dihalogenated quinoxaline (B1680401) or pyridopyrazine derivatives | D–A–D type compounds with carbazole (B46965) donors | Electromemory Devices | mdpi.com |
| Suzuki-Miyaura Coupling | 6-bromoimidazo[1,2-a]pyrazine derivatives | 6-Aryl-imidazo[1,2-a]pyrazines | Synthesis of Heterocycles | nih.gov |
Properties
IUPAC Name |
pyrazin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMQALGFPKMFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593313 | |
| Record name | Pyrazin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762263-64-9 | |
| Record name | Pyrazin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 762263-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Pyrazin 2 Ylboronic Acid and Its Derivatives
Direct Borylation Approaches
Direct borylation methods involve the formation of a carbon-boron bond directly on the pyrazine (B50134) ring, often through the functionalization of a C-H or C-halogen bond. These approaches can be highly efficient, avoiding the need for pre-functionalized starting materials.
Halogen-Metal Exchange and Subsequent Borylation
One of the most fundamental and reliable methods for preparing pyrazinylboronic acids is through halogen-metal exchange followed by borylation with an appropriate electrophile. arkat-usa.orgacsgcipr.org This two-step process typically begins with a halopyrazine, such as 2-bromopyrazine (B1269915) or 2-iodopyrazine. The halopyrazine is treated with a strong organometallic base, commonly an alkyllithium reagent like n-butyllithium or a Grignard reagent, at low temperatures. arkat-usa.orgorganic-chemistry.org This step generates a highly reactive pyrazinyl-lithium or pyrazinyl-magnesium intermediate.
The subsequent quenching of this organometallic intermediate with a boron electrophile, most often a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, leads to the formation of a boronate ester. acsgcipr.org Acidic workup then hydrolyzes the ester to yield the final pyrazin-2-ylboronic acid. The use of iPrMgCl·LiCl has been shown to facilitate halogen-magnesium exchanges under mild conditions, tolerating a wider range of functional groups. clockss.org This method remains a cornerstone for both laboratory and large-scale synthesis due to its reliability and the accessibility of starting materials. arkat-usa.org
Table 1: Examples of Halogen-Metal Exchange and Borylation of Pyrazines
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | 1. n-BuLi, THF, -78°C; 2. B(OiPr)₃; 3. H₃O⁺ | Pyridine-2-boronic acid | - | arkat-usa.org |
| 2-Iodopyridine | 1. n-BuLi, THF, -78°C; 2. B(OMe)₃; 3. H₃O⁺ | Pyridine-2-boronic acid | - | arkat-usa.org |
| Functionalized Aryl Bromide | 1. iPrMgCl·LiCl; 2. Electrophile | Functionalized Aryl Magnesium Reagent | - | clockss.org |
Note: Specific examples for pyrazine substrates follow the general principles established for other N-heterocycles like pyridine (B92270). Data on specific yields can vary based on the exact substrate and conditions.
Directed ortho-Metallation Followed by Borylation
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. organic-chemistry.org In the context of pyrazines, a directing metalation group (DMG) is used to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond adjacent (ortho) to the DMG. organic-chemistry.orgnih.gov This generates a lithiated intermediate that can be trapped with a boron electrophile to form a C-B bond. nih.gov
Due to the inherent electron deficiency of the pyrazine nucleus, which makes electrophilic substitution difficult, DoM provides a crucial route for functionalization. researchgate.netacs.org Research has shown that groups like tert-butoxycarbonyl (Boc)-protected amines and neopentyl glycol acetals can serve as effective DMGs on the pyrazine core. acs.org For instance, starting from pyrazine-2,5-dicarboxylic acid, a bis(Curtius) rearrangement can introduce Boc-protected amine groups, which then direct lithiation and subsequent borylation at the ortho positions. acs.org The aryl O-carbamate group is another powerful DMG that has been utilized for the functionalization of various heterocycles, including pyrazines. acs.org
Table 2: Directed ortho-Metalation (DoM) for Pyrazine Borylation
| Substrate | Directing Group (DMG) | Reagents | Product | Reference |
|---|---|---|---|---|
| Pyrazine with Boc-amine | -NHBoc | 1. s-BuLi, TMEDA, THF, -78°C; 2. B(OR)₃ | ortho-Borylated Pyrazine | acs.org |
| Pyrazine with Neopentyl Glycol Acetal | Acetal | 1. s-BuLi, TMEDA, THF, -78°C; 2. B(OR)₃ | ortho-Borylated Pyrazine | acs.org |
| Aryl O-carbamate | -OCONEt₂ | 1. RLi; 2. Electrophile | ortho-Functionalized Product | nih.govacs.org |
Transition-Metal-Catalyzed C-H and C-F Borylation
In recent years, transition-metal-catalyzed C-H activation has emerged as a highly atom- and step-economical method for synthesizing organoboron compounds. wikipedia.orgacs.org Iridium-catalyzed C-H borylation, in particular, has proven to be a powerful tool for the direct conversion of C-H bonds into C-B bonds on aromatic and heteroaromatic systems. thieme-connect.dejst.go.jp
However, the application of these methods to Lewis basic substrates like pyrazines presents a challenge. The lone pair of electrons on the nitrogen atoms can coordinate to the metal center, potentially inhibiting catalytic activity. thieme-connect.de Much of the foundational work has been done on pyridines, where regioselectivity is controlled by a delicate interplay of steric and electronic factors. thieme-connect.deresearchgate.net For instance, substituents on the ring can be used to sterically block certain positions or electronically influence the reactivity of others, thereby directing the borylation to a desired site. thieme-connect.deumich.edu While direct C-H borylation of unsubstituted pyrazine can be complex, strategically substituted pyrazine derivatives can undergo regioselective borylation. The addition of pyrazine as an additive has, in some cases, been found to improve reaction rates for C-H activation, suggesting it can play a role as a ligand or activator in the catalytic cycle. nih.gov
While C-H borylation is more common, C-F bond activation offers an alternative route for fluorinated pyrazines. Transition metal-catalyzed C-F borylation is a developing field, providing methods to convert C-F bonds, which are typically very strong, into valuable C-B bonds. beilstein-journals.org
Table 3: Iridium-Catalyzed C-H Borylation of N-Heterocycles
| Substrate | Catalyst/Ligand | Boron Source | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pyridine | [Ir(COD)(OMe)]₂/dtbpy | B₂pin₂ | 3-Borylpyridine (major) | Poor regioselectivity on unsubstituted ring | thieme-connect.de |
| 2-Substituted Pyridines | [Ir(COD)(OMe)]₂/dtbpy | B₂pin₂ | Regioselective borylation | Steric hindrance from ortho-substituent directs borylation | thieme-connect.de |
| Benzamides/Pyridines | Ir/Al bifunctional catalyst | B₂pin₂ | para-Borylated product | Cooperative catalysis achieves remote C-H borylation | thieme-connect.de |
Transition-Metal-Free Borylation Protocols
The development of borylation methods that avoid transition metals is driven by the desire for lower costs and reduced metal contamination in final products. researchgate.net One strategy involves electrophilic C-H borylation using highly reactive boron reagents like boron tribromide (BBr₃). nih.gov This approach often relies on a directing group on the substrate to activate a specific C-H bond and position it for electrophilic attack by the boron species. acs.org For example, 2-phenylthiopyridines undergo efficient ortho-selective C-H borylation using BBr₃, where the pyridine nitrogen and sulfur atom likely coordinate to the boron, facilitating the reaction. acs.org This methodology is applicable to a range of aromatic and heteroaromatic systems.
Another distinct metal-free approach involves the dearomatizing addition of boron reagents to the pyrazine ring. rsc.org Reactions of pyrazines with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or silylboronic esters can occur without a metal catalyst to yield N-borylated 1,4-dihydropyrazine (B12976148) derivatives. rsc.orgrsc.org While this does not produce an aromatic pyrazinylboronic acid directly, it represents an important class of metal-free transformations of pyrazines involving boron reagents.
Table 4: Metal-Free Directed C-H Borylation
| Substrate Class | Directing Group | Boron Reagent | Key Feature | Reference |
|---|---|---|---|---|
| 2-Phenylthiopyridines | Pyridine Nitrogen/Sulfide | BBr₃ | ortho-Selective C-H borylation via Lewis adduct formation | acs.org |
| N-Acyl Indoles/Anilines | Amide Carbonyl | BBr₃ | Site-selective borylation at C7 or ortho-position | nih.gov |
| Pyrazines | - | B₂pin₂ | Dearomatizing diboration to give 1,4-dihydropyrazines | rsc.orgrsc.org |
Cross-Coupling Based Synthesis of Pyrazinyl Organoboron Reagents
Cross-coupling reactions provide a powerful and versatile alternative for synthesizing pyrazinylboronic acids and their esters, starting from halo- or pseudohalopyrazines.
Miyaura Borylation Reactions
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing aryl- and heteroarylboronic esters. wikipedia.orgorganic-chemistry.org The reaction couples a halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com
This method is highly effective for synthesizing pyrazine boronic esters from their corresponding halides, such as 2-chloropyrazine (B57796) or 2-bromopyrazine. researchgate.netresearchgate.net The reaction conditions are generally mild and exhibit excellent tolerance for a wide variety of functional groups, a significant advantage over organolithium-based methods. alfa-chemistry.com The choice of base, often a mild one like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org A typical catalytic system involves a palladium source, such as PdCl₂(dppf) or Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. researchgate.netwikipedia.org The resulting pyrazinylboronate esters are stable, easily purified, and serve as versatile intermediates for further synthetic transformations. organic-chemistry.org
Table 5: Examples of Miyaura Borylation of Halopyrazines
| Substrate | Catalyst/Ligand | Base | Boron Source | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide | PdCl₂(dppf) | KOAc | B₂pin₂ | Arylboronic Ester | High | wikipedia.orgorganic-chemistry.org |
| 2-Bromo-3-aminopyrazine | Pd(OAc)₂, PCy₃ | K₃PO₄ | B₂pin₂ | 3-Amino-2-(pinacolboryl)pyrazine | - | researchgate.net |
| Aryl Halides | Pd(dba)₂/XPhos | - | B₂pin₂ | Arylboronates | High | beilstein-journals.org |
Alternative Boron Reagent Preparations (e.g., Pinacol (B44631) Esters, MIDA Boronates)
While this compound is a valuable reagent, its inherent instability, particularly susceptibility to protodeboronation, can present challenges for its storage and application. researchgate.netresearchgate.net To circumvent these issues, researchers have developed more robust and stable surrogates, primarily pyrazine boronic acid pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. These derivatives offer enhanced stability, allowing for easier handling, purification, and controlled release of the reactive boronic acid species under specific reaction conditions. nih.govrsc.org
Pinacol Esters
Pyrazine boronic acid pinacol esters are frequently synthesized via the palladium-catalyzed Miyaura borylation. This method typically involves the cross-coupling of a halopyrazine, such as a chloropyrazine, with bis(pinacolato)diboron (B₂pin₂). researchgate.net The protocol has proven to be a facile and efficient route to access a variety of pyrazine boronic esters that are otherwise difficult to prepare, often yielding moderate to good results. researchgate.net The resulting pinacol esters are generally more stable than their corresponding boronic acids, making them excellent reagents for subsequent cross-coupling reactions. nih.gov
Table 1: Palladium-Catalyzed Miyaura Borylation for Pyrazine Boronic Esters researchgate.net
| Starting Material | Catalyst System | Base | Solvent | Product | Yield |
| Chloropyrazines | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol | Pyrazine boronic esters | Moderate to Good |
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the stabilization of otherwise labile boronic acids. researchgate.net For pyrazines, which are known to form unstable 2-boronic acids, the MIDA ligand provides exceptional stability, rendering the compounds indefinitely air-stable and amenable to standard purification techniques like chromatography. nih.gov The synthesis involves a direct transligation of 2-heterocyclic trialkoxyborate salts, generated in situ from the corresponding bromopyrazine, with MIDA at elevated temperatures. researchgate.netnih.gov This method avoids the isolation of the unstable boronic acid intermediate. researchgate.net The 2-pyrazinyl MIDA boronate has been successfully synthesized and characterized, confirming its structure and remarkable stability. nih.gov
Table 2: Synthesis of 2-Pyrazinyl MIDA Boronate nih.govgoogle.com
| Starting Material | Reagents | Conditions | Product | Isolated Yield |
| 2-Bromopyrazine | 1. nBuLi, Triisopropyl borate2. MIDA | 1. -78 °C2. Elevated temperature | 2-Pyrazinyl MIDA boronate | 43% google.com |
Multi-Component Reactions for Pyrazine Analogues
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgnih.gov Pyrazine-containing boronic acids and their derivatives have been effectively utilized in such reactions to construct diverse and complex molecular scaffolds.
One notable example is the Petasis reaction. In this MCR, a substituted pyrazine boronic acid can react with a secondary amine and an aldehyde to generate highly functionalized pyrazine-based structures. beilstein-journals.orgnih.gov This approach has been applied to the synthesis of multi-target-directed ligands. nih.gov
Another powerful strategy involves a three-component reaction to form an imidazo[1,2-a]pyrazine (B1224502) core, which is then further diversified. mdpi.comacs.org This process typically begins with the condensation of an aminopyrazine, an aldehyde, and an isocyanide, catalyzed by a Lewis acid such as scandium triflate. The resulting intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a boronic acid or its ester derivative to install additional complexity. mdpi.com This sequential MCR/cross-coupling approach enables the rapid assembly of libraries of novel compounds for various applications. acs.org
Table 3: Two-Step Synthesis of Imidazo[1,2-a]pyrazine Derivatives mdpi.comacs.org
| Step | Reaction Type | Reactants | Catalyst | Yield |
| 1 | Multi-component Reaction | 2-Aminopyrazine (B29847), Aldehyde, Isocyanide | Sc(OTf)₃ | Up to 80% acs.org |
| 2 | Suzuki Coupling | Step 1 Intermediate, Boronic acid pinacol ester | Pd(dppf)Cl₂ | 11–58% mdpi.com |
Strategic Functionalization of the Pyrazine Ring System
The pyrazine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution reactions. acs.org Consequently, strategic functionalization relies heavily on modern cross-coupling and metalation techniques.
Palladium-catalyzed cross-coupling reactions are the cornerstone of pyrazine functionalization. The Suzuki-Miyaura reaction, which couples a pyrazinylboronic acid (or its ester/MIDA derivative) with an aryl or heteroaryl halide, is widely employed to form C-C bonds and construct bi-heteroaryl systems. acs.orgdur.ac.uk Conversely, the Miyaura borylation allows for the introduction of the boronic ester group onto a pre-functionalized halopyrazine, preparing it for subsequent coupling reactions. researchgate.net These methods are highly valued for their functional group tolerance and reliability. nih.gov
For positions on the pyrazine ring that cannot be accessed through a halide precursor, directed ortho-metalation (DoM) offers a powerful alternative. acs.org In this strategy, a directing group, such as a tert-butoxycarbonyl-protected amine, guides a strong base (e.g., an organolithium reagent) to deprotonate the adjacent C-H bond. The resulting pyrazinyl-metal species can then be trapped with various electrophiles, allowing for regioselective functionalization that would otherwise be difficult to achieve. acs.org
Iridium-catalyzed C-H borylation has emerged as a valuable tool for the direct conversion of C-H bonds to C-B bonds. However, its application to pyrazine and other azine systems can be challenging due to the coordination of the nitrogen lone pair to the iridium catalyst, which can inhibit its activity. researchgate.net Overcoming this inhibition often requires specific substitution patterns on the pyrazine ring. researchgate.net
Table 4: Overview of Functionalization Strategies for the Pyrazine Ring
| Strategy | Description | Key Reagents | Reference(s) |
| Suzuki-Miyaura Coupling | C-C bond formation by coupling a pyrazine-boron species with an organohalide. | Pyrazinylboronic acid/ester, Organohalide, Pd catalyst, Base | acs.org, dur.ac.uk |
| Miyaura Borylation | Introduction of a boronic ester onto a halopyrazine. | Halopyrazine, B₂pin₂, Pd catalyst, Base | researchgate.net |
| Directed ortho-Metalation (DoM) | Regioselective deprotonation and functionalization adjacent to a directing group. | Directing group (e.g., NHBoc), Organolithium reagent, Electrophile | acs.org |
| Iridium-Catalyzed C-H Borylation | Direct conversion of a C-H bond to a C-B bond. | B₂pin₂, Ir catalyst | researchgate.net |
Chemical Reactivity and Transformation of Pyrazin 2 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent reaction involving pyrazin-2-ylboronic acid, facilitating the synthesis of biaryl and heteroaryl compounds. libretexts.orguwindsor.ca The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the pyrazinylboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com
Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides
This compound readily couples with a variety of aryl and heteroaryl halides under palladium catalysis. This reaction is a cornerstone for creating molecules with linked aromatic and heteroaromatic rings, which are prevalent in pharmaceuticals and materials science. uwindsor.caresearchgate.net The efficiency and outcome of these couplings are significantly influenced by the choice of catalyst system, solvent, and the nature of the substrates.
The selection of the palladium catalyst and its associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) can be used, modern catalyst systems often provide superior results, especially with challenging substrates. researchgate.net
Pincer Complexes: Palladium complexes featuring pincer-type ligands, such as NNN, PCP, and NNC structures, have demonstrated considerable catalytic activity in Suzuki-Miyaura reactions. nih.govresearchgate.netrsc.org These complexes are often more stable and can lead to high conversion rates, even with sterically hindered or deactivated substrates. nih.gov For instance, certain NNN-pincer palladium complexes have achieved nearly 100% conversion and yield in the coupling of aryl bromides with phenylboronic acid. nih.gov Similarly, thiazole-based non-symmetric NNC–palladium pincer complexes have been effective catalytic precursors for the coupling of aryl boronic acids with aryl halides in water. rsc.org
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful tools in palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties, which stabilize the palladium center and enhance catalytic activity. mdpi.commdpi.com Palladium-NHC complexes are often highly active, allowing for the coupling of less reactive aryl chlorides at room temperature. mdpi.comorganic-chemistry.org These catalysts have shown high efficiency for the Suzuki-Miyaura coupling of a wide range of aryl halides with arylboronic acids, including heteroaryl systems. researchgate.netrsc.org The steric and electronic properties of the NHC ligand can be tuned to control reactivity and selectivity. mdpi.comnih.gov For example, the use of different NHC ligands like SIPr and SIMes can lead to orthogonal chemoselectivity in the coupling of chloroaryl triflates. nih.gov
Below is a table summarizing various catalyst systems used in Suzuki-Miyaura coupling reactions.
| Catalyst Precursor | Ligand Type | Substrate Example | Key Features |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | Aryl chlorides and arylboronic acids | High activity, effective for unreactive chlorides. mdpi.com |
| [PdCl(C₃H₅)]₂ | Tetraphosphine | Heteroaryl bromides and heteroarylboronic acids | Good yields for biheteroaryl synthesis. researchgate.net |
| Pd(II) complexes | NNN Pincer | Aryl halides and phenylboronic acid | High conversion and yields, effective for sterically hindered substrates. nih.gov |
| Palladacycles | Thiazole-based NNC Pincer | Aryl bromides/chlorides and aryl boronic acids | Efficient in water, works under aerobic conditions. rsc.org |
| Nickel(II) complexes | PNP Pincer | Aryl halides and boronic acids | Modest yields at elevated temperatures. researchgate.net |
The choice of solvent significantly impacts the rate, yield, and selectivity of Suzuki-Miyaura coupling reactions involving this compound. hes-so.chnih.gov Solvents can influence catalyst stability, reagent solubility, and the reactivity of the boronic acid and base. hes-so.ch
A wide range of solvents have been employed, from nonpolar solvents like toluene (B28343) to polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), and even aqueous systems. researchgate.net The use of water or mixed aqueous-organic solvents is often advantageous due to environmental considerations, cost, and enhanced solubility of inorganic bases. hes-so.chresearchgate.net For nitrogen-containing heterocyclic substrates, reactions in water or water/solvent mixtures can perform better than in purely organic solvents. hes-so.ch For instance, a mixture of methanol (B129727) and water (3:2) has been shown to be an effective medium for Suzuki-Miyaura couplings. researchgate.net The use of greener solvents like natural deep eutectic solvents (NaDES), such as choline (B1196258) chloride/glycerol, has also been explored, offering high yields and the potential for solvent recycling. mdpi.com
The following table highlights the effect of different solvents on the yield of a model Suzuki-Miyaura reaction.
| Solvent | Yield (%) | Reference |
| Methanol | 78.9 | researchgate.net |
| Ethanol | 73.4 | researchgate.net |
| THF | High, but sensitive to contaminants | hes-so.ch |
| Dioxane | 0 | researchgate.net |
| Methanol:Water (3:2) | 96.3 | researchgate.net |
| Choline Chloride/Glycerol (NaDES) | up to 95 | mdpi.com |
It is crucial to note that solvent purity is paramount, as trace contaminants can act as catalyst poisons and significantly decrease reaction conversion. hes-so.ch
In Suzuki-Miyaura couplings involving dihalopyrazines, controlling the regioselectivity and chemoselectivity is a key challenge. The differing reactivity of various halogen substituents on the pyrazine (B50134) ring allows for selective functionalization. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. nih.gov This reactivity difference can be exploited to achieve selective mono-coupling at the more reactive halogen position.
For instance, in a molecule containing both a chloro and a triflate group, the choice of ligand can direct the coupling to either position. nih.gov Similarly, in dihalopyrazines, the first coupling reaction will preferentially occur at the more reactive halogen. Subsequent couplings can then be performed at the less reactive site, often under different reaction conditions or with a more active catalyst system. nih.gov For example, a selective monocoupling of 2,6-dichlorobenzaldehyde (B137635) was achieved using a palladium catalyst supported on molecular sieves, with a subsequent coupling at the second chloride being possible with a different catalyst. nih.gov
Sequential and iterative cross-coupling strategies have been developed to synthesize complex oligoarenes and other multi-substituted aromatic compounds. nih.gov These strategies rely on the controlled, stepwise introduction of different groups onto a multi-reactive substrate.
One approach involves using electrophiles with leaving groups of different reactivities, as discussed in the previous section. nih.gov Another powerful strategy employs boronic acid derivatives with protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates. sigmaaldrich.com These MIDA-protected boronates are stable and unreactive under standard Suzuki-Miyaura conditions. sigmaaldrich.com The boronic acid can be unmasked under mild basic conditions, allowing for a subsequent coupling reaction. This "iterative cross-coupling" enables the controlled, modular synthesis of complex molecules from simple building blocks. nih.gov This method allows for the execution of sequential Suzuki-Miyaura reactions under mild conditions, which is otherwise limited by the inherent reactivity of unprotected boronic acids.
Regioselectivity and Chemoselectivity in Dihalopyrazine Systems
Other Pd-Catalyzed Coupling Reactions (e.g., Carbonylative Suzuki Coupling)
Besides the standard Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed transformations. One notable example is the carbonylative Suzuki-Miyaura coupling. This reaction introduces a carbonyl group between the pyrazine ring and the coupling partner, providing a route to unsymmetrical ketones. researchgate.netrsc.org The reaction is typically carried out under an atmosphere of carbon monoxide (CO). researchgate.netrsc.org
The selectivity between the carbonylative and non-carbonylative pathways can be influenced by reaction conditions such as CO pressure, temperature, solvent, and the nature of the palladium catalyst. researchgate.net For sterically hindered substrates, slow addition of the boronic acid can suppress the direct, non-carbonylative coupling and favor the formation of the ketone product. rsc.org This reaction has been used to synthesize various biaryl ketone derivatives. rsc.org
Copper-Mediated Cross-Coupling Reactions
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful method for forming carbon-heteroatom bonds. This reaction typically involves the copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol to yield the corresponding N-aryl or O-aryl products, respectively. wikipedia.orgorganic-chemistry.org The reaction is notable for its mild conditions, often proceeding at room temperature and open to the air, which offers advantages over other methods like the Buchwald-Hartwig amination. wikipedia.orgrsc.org
This compound serves as a viable aryl donor in these transformations. It can react with a variety of N-H containing compounds, including primary and secondary amines, amides, and other nitrogen heterocycles, to form N-(pyrazin-2-yl) derivatives. researchgate.netwikipedia.org The reaction is generally catalyzed by a copper(II) source, such as copper(II) acetate (B1210297), and may be facilitated by a base and a ligand like pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP). wikipedia.orgresearchgate.net The mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to furnish the desired product and regenerate a Cu(I) species. wikipedia.org
Research has demonstrated that the efficiency of the Chan-Lam coupling can be influenced by the electronic properties of the substrates. For heteroaromatic boronic acids like this compound, the presence of the nitrogen atoms can affect the electronic nature of the aromatic ring and its reactivity. A variety of primary and secondary amines have been successfully coupled with different arylboronic acids under Chan-Lam conditions, suggesting a broad scope for this compound as a coupling partner. researchgate.net
Table 1: Representative Chan-Lam Coupling of Arylboronic Acids with Amines This table illustrates the general scope of the Chan-Lam reaction. While not all examples use this compound specifically, they are representative of the conditions under which it would react.
| Entry | Arylboronic Acid | Amine | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Aniline (B41778) | [Cu(DMAP)₄I]I / MeOH | N-Phenylaniline | 93 | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Aniline | [Cu(DMAP)₄I]I / MeOH | 4-Methoxy-N-phenylaniline | 95 | researchgate.net |
| 3 | Phenylboronic acid | Pyrrole | Cu(OAc)₂ / Pyridine / DCM | 1-Phenyl-1H-pyrrole | 93 | wikipedia.org |
| 4 | Phenylboronic acid | Morpholine | [Cu(DMAP)₄I]I / MeOH | 4-Phenylmorpholine | 90 | researchgate.net |
Other Organometallic Reactions
Petasis Reactions (Mannich-type Reactions)
The Petasis reaction, or Petasis borono-Mannich reaction, is a versatile three-component reaction involving an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. organic-chemistry.orgorganic-chemistry.org This reaction is highly valued for its ability to construct complex molecules, such as unnatural α-amino acids and their derivatives, in a single step under relatively mild conditions. organic-chemistry.orgclockss.org
This compound can participate as the organoboron component in this reaction. In a typical setup, it would react with an amine and an aldehyde to form a pyrazine-substituted amine derivative. For instance, the synthesis of pyrazine-based multi-target directed ligands (MTDLs) has been accomplished using a Petasis reaction, where a substituted boronic acid, a secondary amine, and an aldehyde are reacted in acetonitrile (B52724) at elevated temperatures. researchgate.net The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic organic group from the boronate complex. organic-chemistry.org The scope of the Petasis reaction is broad, accommodating various aldehydes, amines, and boronic acids, including heteroarylboronic acids. clockss.orgwikipedia.org
Table 2: Examples of Petasis Reactions with Heteroaromatic Components This table demonstrates the utility of the Petasis reaction with components analogous to those used with this compound.
| Entry | Aldehyde | Amine | Boronic Acid | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Pyridinecarbaldehyde | Dibenzylamine | Vinylboronic acid | MeCN, reflux, 3h | N,N-Dibenzyl-1-(pyridin-2-yl)prop-2-en-1-amine | 96 | wikipedia.org |
| 2 | 2-Pyridinecarbaldehyde | Piperidine | Phenylboronic acid | MeCN, reflux, 15h | 1-(Phenyl(pyridin-2-yl)methyl)piperidine | 90 | wikipedia.org |
| 3 | Salicylaldehyde | Morpholine | This compound (inferred) | MeCN, 90 °C, 14h | 2-(Morpholino(pyrazin-2-yl)methyl)phenol | N/A | researchgate.net |
| 4 | Glyoxylic acid | L-Phenylalanine methyl ester | Phenylboronic acid | EtOH, rt | (2S)-2-((R)-(Carboxymethyl)(phenyl)amino)-3-phenylpropanoic acid | High d.e. | organic-chemistry.org |
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. nih.govnih.gov This reaction is typically catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophilic cofactor. nih.govresearchgate.net A key feature of this reaction is that it proceeds under neutral (base-free) conditions, making it suitable for substrates that are sensitive to basic environments. nih.govamazonaws.com
The reactivity of heteroarylboronic acids in Liebeskind-Srogl couplings can be variable. Research has indicated that some nitrogen-containing heteroarylboronic acids can be problematic substrates, potentially due to coordination with the metal catalysts, leading to low yields or no reaction. However, there are also successful examples of these couplings. For instance, a decarbonylative Liebeskind-Srogl cross-coupling has been reported involving a pyrazinyl thioester and naphthalen-2-ylboronic acid, demonstrating the viability of the pyrazine moiety in this type of transformation under specific conditions. organic-chemistry.org This suggests that while challenges may exist, the reaction can be optimized for pyrazine-containing substrates. researchgate.netorganic-chemistry.org The reaction's outcome can be highly dependent on the specific substrates and the fine-tuning of reaction conditions, including the choice of palladium ligand and copper source. researchgate.net
Table 3: Liebeskind-Srogl Coupling General Conditions
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Product Type | Reference |
| Thioester | Arylboronic Acid | Pd₂(dba)₃ / P(2-fur)₃, CuTC | THF / Dioxane | 50-100 | Ketone | nih.govresearchgate.net |
| Pyrazinyl Thioester | Naphthalen-2-ylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ / Cu(OTf)₂ | THF | 50 | Biaryl (decarbonylative) | organic-chemistry.org |
Non-Catalytic Transformations
Conjugate Additions
This compound can potentially act as a source of a pyrazinyl nucleophile in conjugate addition reactions, also known as Michael additions. In these reactions, the pyrazinyl group would add to the β-position of an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org While many conjugate additions of arylboronic acids are catalyzed by transition metals like rhodium or palladium, non-catalytic versions or those promoted by simple reagents are also known. libretexts.org
The reaction typically involves the activation of the boronic acid, often by a base, to form a more nucleophilic boronate species. This species then adds to the Michael acceptor. The electrophilicity of the α,β-unsaturated system is a key factor, with enones, enoates, and enals being common substrates. The inherent electronic properties of the pyrazine ring, being relatively electron-poor, might influence its nucleophilicity and thus its effectiveness in uncatalyzed conjugate additions compared to more electron-rich arylboronic acids. However, under appropriate activating conditions, this transformation provides a direct route to β-pyrazinyl carbonyl compounds, which are valuable synthetic intermediates. libretexts.org
Table 4: General Scope of Conjugate Addition of Arylboronic Acids to Enones
| Entry | Arylboronic Acid | Enone | Catalyst/Conditions | Product Type | Reference |
| 1 | Phenylboronic acid | Cyclohex-2-en-1-one | [Rh(acac)(C₂H₄)₂] / (S)-BINAP, aq. base | 3-Phenylcyclohexan-1-one | libretexts.org |
| 2 | Phenylboronic acid | Methyl vinyl ketone | Pd(OAc)₂ / bipyridine, AcOH/THF/H₂O | 4-Phenylbutan-2-one | |
| 3 | Arylboronic Acids | Acrylic Acid | [Rh(cod)₂]BF₄ / H₂O | 3-Arylpropionic acid | libretexts.org |
| 4 | Phenylboronic acid | Chalcone | O-monoacyltartaric acid (catalyst) | 1,3-Diphenyl-3-arylpropan-1-one | N/A |
Oxidation Reactions
The carbon-boron bond of arylboronic acids is susceptible to oxidation, a reaction that typically converts the boronic acid to a phenol. This transformation is a valuable synthetic method for the introduction of a hydroxyl group onto an aromatic ring. For this compound, this reaction would yield 2-hydroxypyrazine.
A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). The reaction is often catalyzed to improve efficiency. One effective catalytic system involves the use of molecular iodine (I₂) in aqueous solution. This method allows for the ipso-hydroxylation of arylboronic acids under mild conditions. organic-chemistry.org The reaction proceeds via the formation of a reactive iodinating species which facilitates the cleavage of the C-B bond and subsequent hydroxylation.
Another approach utilizes hydrogen peroxide in an ionic liquid as the reaction medium, which can proceed under metal- and base-free aerobic conditions. organic-chemistry.org This "green" methodology provides an efficient route to phenols from the corresponding boronic acids. The general mechanism for the oxidation of boronate esters with hydrogen peroxide involves the formation of a peroxyboronate intermediate, which then undergoes rearrangement to yield the hydroxylated product. researchgate.net
| Reagent System | Product | Conditions | Notes |
| H₂O₂, I₂ | 2-Hydroxypyrazine | Aqueous solution, mild conditions | ipso-hydroxylation organic-chemistry.org |
| H₂O₂, Ionic Liquid | 2-Hydroxypyrazine | Metal- and base-free, aerobic | Environmentally friendly method organic-chemistry.org |
This table is representative of general methods for arylboronic acid oxidation and illustrates the expected outcome for this compound.
Homologation Reactions
Homologation reactions involve the insertion of a methylene (B1212753) group (-CH₂-) or a substituted methylene group into a molecule, effectively lengthening a carbon chain by one atom. For arylboronic acids, this transformation can be achieved through palladium-catalyzed cross-coupling reactions, converting an Ar-B(OH)₂ group into an Ar-CH₂-B(OR)₂ group.
One-carbon homologation of arylboronic acids can be accomplished using halomethylboronic acid pinacol (B44631) esters (e.g., BrCH₂Bpin) as coupling partners. acs.org This process is enabled by a facile oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the halomethylboronic ester, a step that is promoted by the α-boryl effect. acs.org This is followed by a chemoselective transmetalation with the arylboronic acid to form a new carbon-carbon bond, delivering the benzylboronic acid ester product without the need for stoichiometric organometallic reagents. acs.org
Another strategy for the formal homologation of boronic acids involves their cross-coupling with haloaryl MIDA (N-methyliminodiacetic acid) boronate esters. acs.orgresearchgate.net This method relies on careful control of the reaction conditions, particularly the basicity, to allow for the desired cross-coupling while preventing premature hydrolysis of the MIDA ester. acs.org However, it has been noted that heterocyclic 2-boronic acids can be challenging substrates in these reactions due to their susceptibility to protodeboronation under the required basic conditions. acs.org
A metal-free alternative for the homologation of boronic acids involves their reaction with diazo compounds, such as trimethylsilyldiazomethane (B103560) (TMSCHN₂). rsc.org Mechanistic studies have highlighted the crucial role of boroxines, the anhydrides of boronic acids, in these reactions. rsc.org The reaction can be optimized by controlling the equilibrium between the boronic acid and its boroxine (B1236090) form, often at elevated temperatures, to achieve selective homologation. rsc.org
| Homologation Method | Reagents | Key Features | Potential Challenges for this compound |
| Pd-catalyzed C₁ Insertion | Halomethylboronic acid pinacol ester, Pd catalyst | Avoids stoichiometric organometallics acs.org | General applicability to heteroaryl boronic acids. |
| Formal Homologation | Haloaryl MIDA boronate ester, Pd catalyst, Base | Platform for diversity-oriented synthesis acs.org | Susceptibility to protodeboronation acs.org |
| Metal-free Homologation | Trimethylsilyldiazomethane (TMSCHN₂), Base | Metal-free conditions, involves boroxine intermediate rsc.org | Requires careful control of reaction conditions rsc.org |
This table summarizes general homologation strategies for arylboronic acids and their applicability to this compound.
Electrophilic Allyl Shifts
Electrophilic allyl shifts are a class of organic reactions where an electrophile attacks a carbon-carbon double bond, inducing a rearrangement of the allylic system. This typically involves the migration of a double bond and can lead to the formation of a new regio- or stereoisomer. mdpi.com The reaction often proceeds through a stabilized allylic carbocation intermediate. mdpi.com
A comprehensive search of the scientific literature did not yield specific examples of electrophilic allyl shifts directly involving this compound as a reactant. While the pyrazine ring can influence the electronic properties of adjacent functional groups, its participation in this specific type of rearrangement with an external electrophile is not well-documented. Therefore, the reactivity of this compound in electrophilic allyl shifts remains an area for future investigation.
Protonolysis
Protonolysis, also known as protodeboronation, is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is a common and often undesired side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling reactions, particularly under the basic conditions required for the reaction. wikipedia.orgresearchgate.net
For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the propensity for protodeboronation is significantly influenced by the reaction pH. wikipedia.org The mechanism for the protodeboronation of 2-pyridylboronic acid, a close structural analog of this compound, has been studied in detail and provides a strong model. researchgate.netacs.org At neutral pH, these compounds can exist as zwitterionic species, where the boronic acid is deprotonated to a boronate and the ring nitrogen is protonated. wikipedia.org This zwitterionic form is highly susceptible to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.orgresearchgate.net
The rate of protodeboronation is highly pH-dependent. The reaction can be attenuated by shifting the pH to either acidic or basic conditions, which moves the equilibrium away from the highly reactive zwitterionic intermediate. wikipedia.org Kinetic studies on a range of heteroaromatic boronic acids have led to the development of mechanistic models that can predict the rate of protodeboronation as a function of pH. researchgate.netacs.org For instance, 2-pyridylboronic acid undergoes rapid protodeboronation at pH 7 (half-life of approximately 25-50 seconds at 70°C), while 3- and 4-pyridyl boronic acids are significantly more stable. researchgate.netacs.org Given its structural similarity, this compound is expected to exhibit similar instability under neutral aqueous conditions.
| Condition | Effect on Protonolysis Rate | Mechanistic Rationale |
| Neutral pH | High | Formation of a highly reactive zwitterionic intermediate wikipedia.org |
| Acidic pH (low) | Low | Predominance of the protonated, less reactive form wikipedia.org |
| Basic pH (high) | Low | Predominance of the boronate form, which is less prone to unimolecular fragmentation wikipedia.org |
This table outlines the expected pH-dependent protonolysis behavior of this compound based on studies of analogous heteroaromatic boronic acids.
Spectroscopic and Structural Characterization of Pyrazin 2 Ylboronic Acid Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For pyrazin-2-ylboronic acid derivatives, ¹H and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively. scilit.net
In the ¹H NMR spectrum of this compound, the protons on the pyrazine (B50134) ring exhibit characteristic chemical shifts. The proton adjacent to the boronic acid group and a nitrogen atom typically appears at the lowest field due to strong deshielding effects. The remaining two protons of the pyrazine ring also show distinct signals. The protons of the B(OH)₂ group are often broad and may exchange with solvent protons, sometimes not being observed.
The ¹³C NMR spectrum provides complementary information. The carbon atom directly bonded to the boron atom shows a characteristic signal, the chemical shift of which can be influenced by the electronic nature of the substituents. The other carbon atoms of the pyrazine ring also have distinct resonances.
For example, in derivatives such as N-aryl-pyrazin-2-amines, which can be synthesized from 2-aminopyrazine (B29847) and various arylboronic acids, the NMR spectra confirm the successful formation of the C-N bond. rsc.org The chemical shifts of the pyrazine and aryl protons and carbons provide evidence of the final structure. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for N-(aryl)pyrazin-2-amine Derivatives rsc.org
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 or 125 MHz, CDCl₃) δ (ppm) |
| N-(4-methoxyphenyl)pyrazin-2-amine | 8.10 (s, 1H), 8.04 (d, J = 1.2 Hz, 1H), 7.92 (d, J = 2.7 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 6.55 (s, 1H), 3.82 (s, 3H) | 156.8, 153.2, 141.9, 134.3, 132.1, 131.7, 123.9, 114.7, 55.5 |
| N-(3-methoxyphenyl)pyrazin-2-amine | 8.29 (s, 1H), 8.14 (d, J = 2.6 Hz, 1H), 8.00 (d, J = 2.7Hz , 1H), 7.26 (t, J = 8.1 Hz, 1H), 7.08 (t, J = 2.2 Hz, 1H), 6.96 (dd, J = 8.0 Hz, 2.0 Hz, 1H), 6.76 (s, 1H), 6.66 (dd, J = 8.3 Hz, 2.4 Hz, 1H), 3.81 (s, 3H) | 160.5, 152.3, 42.1, 140.3, 134.3, 132.5, 130.1, 112.6, 109.0, 106.3, 55.3 |
| N-(3-fluorophenyl)pyrazin-2-amine | 8.26 (s, 1H), 8.15 (d, J = 1.3Hz, 1H), 8.03 (d, J = 2.5 Hz, 1H), 7.45 – 7.38 (m, 1H), 7.26 (d, J = 1.0 Hz, 1H), 7.15 – 7.09 (m, 1H), 6.82 (s, 1H), 6.81 – 6.73 (m, 1H) | 141.7, 135.4, 133.4, 130.4, 130.3, 115.0, 109.9, 109.7, 106.9, 106.7 |
NMR spectra were recorded using tetramethylsilane (B1202638) (TMS) as an internal standard in deuterated chloroform (B151607) (CDCl₃). rsc.org
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. mt.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding. The aromatic C-H stretching vibrations of the pyrazine ring appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration is also a key feature. For related pyrazine carboxylic acids, broad absorptions with peaks around 2450 and 1900 cm⁻¹ have been noted. colab.ws
Raman Spectroscopy: Raman spectroscopy provides complementary data to FT-IR. mt.com The pyrazine ring, being a symmetric molecule, exhibits characteristic Raman bands. The ring stretching and deformation modes are particularly active. For pyrazine itself, intense bands are observed in the Raman spectrum that correspond to symmetric vibrations. researchgate.net In this compound, the symmetric ring breathing modes are expected to be prominent. The B-C stretching vibration also gives rise to a Raman signal.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| O-H Stretch (Boronic Acid) | 3200-3500 (broad) | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| C=N, C=C Ring Stretch | 1400-1600 | FT-IR, Raman |
| B-O Stretch | 1310-1350 | FT-IR |
| Pyrazine Ring Breathing | ~1015 | Raman |
| B-C Stretch | 1100-1200 | Raman |
Data compiled from general spectroscopic principles and data for related pyrazine compounds. colab.wsresearchgate.netresearchgate.netscifiniti.com
Ultraviolet-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrazine ring contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent and the substituents on the pyrazine ring. The boronic acid group can act as an auxochrome, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted pyrazine. For many aromatic and heterocyclic compounds, these transitions fall within the 200-400 nm range. vscht.cz
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) |
| π → π | ~260-280 |
| n → π | ~300-330 |
Values are estimations based on typical spectra of pyrazine and its derivatives. vscht.cz
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. uib.no For this compound, the molecular formula is C₄H₅BN₂O₂, leading to a calculated molecular weight of approximately 123.91 g/mol . nih.gov
Various ionization techniques can be employed for the analysis of boronic acids. Electrospray ionization (ESI) is common, especially when coupled with liquid chromatography (LC-MS). rsc.orgwaters.com In ESI-MS, this compound can be detected as the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. rsc.org Due to their polarity and tendency to form cyclic anhydrides (boroxines), boronic acids can sometimes present challenges in analysis, and derivatization may be used, particularly for gas chromatography-mass spectrometry (GC-MS). researchgate.netchromatographyonline.com
Table 4: Mass Spectrometry Data for this compound nih.gov
| Property | Value |
| Molecular Formula | C₄H₅BN₂O₂ |
| Molecular Weight (Calculated) | 123.91 g/mol |
| Exact Mass (Calculated) | 124.0444076 Da |
| Commonly Observed Ion (ESI+) | [M+H]⁺ (m/z ≈ 125.05) |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and crystal packing.
Advanced Analytical Techniques for Boronic Acid Characterization
The analysis of boronic acids, including this compound, often requires sophisticated analytical methods due to their unique chemical properties.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective technique for the quantification of boronic acids, often used to detect them as impurities in drug substances. waters.com Methods using tandem quadrupole mass spectrometers with electrospray ionization (ESI) can achieve very low detection limits. rsc.orgwaters.com
Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry (nano-LC-EI/MS): This novel method allows for the analysis of highly polar compounds like boronic acids without the need for derivatization. It generates reproducible spectra and is a robust approach for industrial applications. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis can be difficult, GC-MS is often used after derivatization to analyze boronic acids, particularly for monitoring reaction progress or quantifying impurities. chromatographyonline.com
Colorimetric Methods: Simple and rapid qualitative analysis can be performed using colorimetric techniques. For instance, a method using curcumin (B1669340) allows for the visual detection of boronic acids on a thin-layer chromatography (TLC) plate, where the formation of a red-colored boron-curcumin complex indicates a positive result. rsc.org
These advanced techniques are crucial for quality control, reaction monitoring, and impurity profiling in the synthesis and application of this compound and its derivatives.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For pyrazin-2-ylboronic acid, DFT calculations provide valuable insights that complement experimental data.
Molecular Geometry Optimization
Theoretical calculations of the molecular structure of this compound indicate that the boron center typically adopts a trigonal planar geometry. In this configuration, the boronic acid group tends to be coplanar with the pyrazine (B50134) ring. The molecular formula for this compound is C4H5BN2O2.
Vibrational Frequency Analysis
Vibrational frequency analysis is a critical computational step to confirm that an optimized geometry represents a true energy minimum. For this compound, this analysis helps in the assignment of experimentally observed infrared and Raman spectral bands. The calculated frequencies correspond to specific vibrational modes of the molecule, including the stretching and bending of the pyrazine ring, as well as vibrations associated with the boronic acid functional group.
Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)
The electronic properties of this compound can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can identify the electronic transitions responsible for its absorption bands in the ultraviolet-visible (UV-Vis) region. These calculations provide insights into the nature of the excited states and the influence of the boronic acid group on the electronic transitions of the pyrazine chromophore.
NMR Chemical Shift Predictions (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. For this compound, GIAO calculations can provide theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can aid in the structural elucidation and confirmation of the molecule in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in the reviewed literature, the principles of this technique and findings from related compounds provide significant insight. MD simulations for molecules like n-butylboronic acid and various pyrazine derivatives have been successfully employed to understand their structural and dynamic properties. aip.orgdntb.gov.ua
For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to observe its behavior. The simulation would calculate the forces between atoms and use Newton's laws of motion to predict their subsequent movements over a series of small time steps. This approach can elucidate several key characteristics:
Conformational Analysis: MD can explore the rotational freedom around the carbon-boron bond, identifying the most stable conformations of the boronic acid group relative to the pyrazine ring.
Hydrogen Bonding Dynamics: The simulations can track the formation and breaking of hydrogen bonds between the boronic acid's hydroxyl groups and surrounding water molecules, or between molecules in a condensed phase. This is crucial for understanding its solubility and crystal packing.
Solvation Structure: It provides a detailed picture of how solvent molecules arrange themselves around the solute, which influences its chemical reactivity and physical properties.
In a study of n-butylboronic acid, Car–Parrinello molecular dynamics simulations were conducted in the solid state to investigate the influence of temperature on its molecular properties and to analyze the interatomic distances within its intermolecular hydrogen bonds. aip.org Similar simulations on pyrazine derivatives have been used to investigate their reactive properties. dntb.gov.ua These examples underscore the capability of MD simulations to provide a dynamic understanding of the structure and interactions of this compound at an atomic level.
Thermodynamic Property Calculations
The thermodynamic properties of a compound, such as its enthalpy of formation (ΔfH°), Gibbs free energy (G), and entropy (S), are fundamental to understanding its stability and reactivity. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a reliable means to predict these properties.
DFT calculations can determine the optimized geometry and electronic energy of a molecule. By performing frequency calculations on this optimized structure, key thermodynamic data can be derived. scirp.org For instance, the Gibbs free energy of the most stable conformer of 2-hydrazinopyrazine was calculated to be -375.028923 atomic units using DFT. rsc.org
Studies on pyrazine and its derivatives provide a strong foundation for understanding the thermodynamics of this compound. A comprehensive re-evaluation of the thermochemical properties of pyrazine itself provided a benchmark gas-phase enthalpy of formation (ΔfH°m(g)). acs.org For pyrazinamide, a related derivative, DFT calculations have been used to determine the relative energies and enthalpies of its different polymorphic crystal forms, showing how computational methods can probe the thermodynamics of the solid state. mdpi.com These calculations revealed that the choice of computational parameters, such as the use of a supercell versus a primitive cell, significantly impacts the accuracy of the calculated enthalpies. mdpi.com
Furthermore, computational studies on the oxidative deboronation of BoroGlycine, another boronic acid, have calculated reaction enthalpies (ΔH), providing insight into the thermodynamics of reactions involving the boronic acid group. nih.gov The table below illustrates the types of thermodynamic data that can be obtained through DFT calculations for related pyrazine derivatives.
| Compound/System | Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|---|
| 2-Hydrazinopyrazine | Gibbs Free Energy | -375.028923 a.u. | DFT/B3LYP/6-311+G** | rsc.org |
| Pyrazinamide (α form) | Relative Electronic Energy | +1.6 kJ/mol | PBE-D3BJ | mdpi.com |
| Pyrazinamide (γ form) | Relative Electronic Energy | +2.9 kJ/mol | PBE-D3BJ | mdpi.com |
| H₂O + H₂N–CH₂–B(OH)₂ | Reaction Enthalpy (ΔH₂₉₈) | +11.3 kcal/mol | PBE1PBE/6-311++G(d,p) | nih.gov |
Nonlinear Optical (NLO) Properties Prediction (First-Order Hyperpolarizability)
Nonlinear optical (NLO) materials are crucial for technologies like optical data storage and processing. montclair.edu Computational methods are instrumental in the prediction and design of new organic molecules with significant NLO responses. The key property of interest for second-order NLO materials is the first-order hyperpolarizability (β).
The following table summarizes the predicted first-order hyperpolarizability for several pyrazine derivatives, showcasing the range of values and their enhancement over the reference material, urea.
| Compound | Calculated First Hyperpolarizability (β) (esu) | Enhancement vs. Urea | Reference |
|---|---|---|---|
| Urea (reference) | 0.13 × 10⁻³⁰ | 1x | researchgate.net |
| 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide | 5.9414 × 10⁻³⁰ | ~46x | uantwerpen.be |
| 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | 5.9675 × 10⁻³⁰ | ~46x | uantwerpen.be |
| A pyrazine derivative | 9.77 × 10⁻³⁰ | ~75x | researchgate.net |
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 24.973 × 10⁻³⁰ | ~192x | researchgate.net |
Molecular Docking Studies in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Pyrazine and boronic acid moieties are present in many biologically active compounds, making derivatives like this compound and related structures subjects of interest for docking studies.
Computational docking studies have been performed on a wide range of pyrazine and boronic acid derivatives against various biological targets:
Antimicrobial Agents: Pyrazine-2-carboxylic acid derivatives have been docked against Glucosamine-6-Phosphate (GlcN-6-P) synthase, an enzyme target for antimicrobial agents. The studies predicted binding energies and identified key hydrogen bonding interactions with amino acid residues like Gly348, Thr355, and Ser401 in the active site. researchgate.net
Antitubercular Agents: In the search for new treatments for tuberculosis, pyrazine-1,2,3-triazoles, derived from the modification of the frontline drug pyrazinamide, were docked against the InhA enzyme, validating their biological activity. nih.gov
Alzheimer's Disease: Novel 2-pyrazoline (B94618) derivatives have been evaluated as multifunctional agents for Alzheimer's disease. Molecular docking was used to investigate their binding interactions within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the disease pathology. nih.gov
Cancer Therapy: Boronic acid derivatives have been computationally screened as inhibitors of urokinase-type plasminogen activator (uPA), a protein implicated in cancer metastasis. Docking and DFT studies were used to characterize the binding affinity and interactions of the inhibitors within the uPA binding pocket. biorxiv.org
These studies illustrate how molecular docking can be applied to this compound or its derivatives to screen for potential biological activity and to guide the rational design of new therapeutic agents. The table below summarizes findings from docking studies on related compounds.
| Compound Class | Protein Target | Disease/Application Area | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acid derivatives | Glucosamine-6-Phosphate synthase | Antimicrobial | Identified H-bonding with Gly348, Thr355, Ser401. | researchgate.net |
| 2-Pyrazoline derivatives | AChE and BChE | Alzheimer's Disease | Investigated binding interactions in enzyme active sites. | nih.gov |
| Pyrazine-1,2,3-triazoles | InhA enzyme | Tuberculosis | Validated antitubercular activity profile. | nih.gov |
| Boronic acid derivatives | Urokinase-type plasminogen activator (uPA) | Cancer | Identified C14H21BN2O2S as the best inhibitor with a binding affinity of -3.2481 kcal/mol. | biorxiv.org |
Computational Approaches for Material Science Applications
Boronic acids are a highly important class of compounds in materials science due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. nih.govcompchemday.org This property makes them ideal building blocks for creating sensors, functional polymers, and other advanced materials. Computational methods play a critical role in designing and understanding these materials at a molecular level.
Computational materials science employs a range of techniques to predict the properties of materials before they are synthesized. For a molecule like this compound, these approaches can predict its suitability for various applications:
Design of Sensors: Boronic acids are widely used as sensors for saccharides and other diols. Computational models can be used to study the binding mechanism and selectivity of this compound towards different target molecules, aiding in the design of highly specific sensors. nih.gov
Development of Functional Materials: DFT calculations are used to understand the electronic structure, such as the HOMO-LUMO gap, which is crucial for designing organic electronic materials. Solid-state NMR combined with computational studies on boronic acids has been used to understand the relationship between molecular structure and the measured NMR tensors, which is vital for characterizing the solid-state structure of new materials. acs.org
Reaction Mechanism Analysis: Computational chemistry can elucidate the mechanisms of reactions used to create new materials. For instance, DFT has been used to study the copper-catalyzed trifluoromethylation of boronic acids, providing insights that can help optimize synthetic routes to novel fluorinated materials. montclair.edu
By predicting structural, electronic, and reactive properties, computational methods accelerate the discovery and rational design of new materials based on the this compound scaffold. aip.orgcompchemday.org
Research Applications of Pyrazin 2 Ylboronic Acid
Applications in Advanced Organic Synthesis
The inherent properties of Pyrazin-2-ylboronic acid make it a valuable reagent in the synthesis of novel organic compounds. Its utility stems from the reactivity of the boronic acid group, which readily participates in various chemical transformations, and the electronic characteristics of the pyrazine (B50134) ring.
Building Blocks for Complex Molecular Architectures
This compound serves as a fundamental building block in the construction of more complex molecular frameworks. msesupplies.commolport.com The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms, is a common feature in many biologically active compounds and functional materials. nih.govnih.gov The presence of the boronic acid group allows for the strategic introduction of this pyrazine unit into larger molecules through various coupling reactions. molport.com This modular approach enables chemists to design and synthesize a wide array of compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. msesupplies.com
Synthesis of Biaryl and Heterobiaryl Compounds
One of the most prominent applications of this compound is in the synthesis of biaryl and heterobiaryl compounds, which are structures composed of two aromatic or heteroaromatic rings linked together. These motifs are of central importance in medicinal chemistry and materials science. rsc.org The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent coupling partner in these reactions. rsc.org
In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. rsc.org This process allows for the efficient and selective formation of a new carbon-carbon bond between the pyrazine ring and the other aromatic system. liv.ac.uk Researchers have successfully employed this methodology to synthesize a diverse range of biaryl and heterobiaryl structures, including those with potential applications in drug discovery and as ligands in catalysis. liv.ac.uk For instance, studies have demonstrated the coupling of this compound with various aryl and heteroaryl bromides to produce the corresponding biaryl compounds in good yields. liv.ac.ukmdpi.com
A notable example involves the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various arylboronic acids, including a derivative of this compound, using a palladium catalyst. mdpi.com This reaction highlights the utility of this compound in creating complex molecules with potential biological activity. mdpi.com
Creation of Diverse Heterocyclic Scaffolds
Beyond the synthesis of simple biaryls, this compound is instrumental in the creation of more elaborate and diverse heterocyclic scaffolds. nih.gov These scaffolds form the core structures of many pharmaceuticals and other functional organic molecules. mdpi.com The pyrazine ring can be incorporated into larger, fused ring systems or used as a substituent to modify the properties of other heterocyclic cores.
For example, this compound can be used in multi-component reactions or sequential coupling strategies to build complex heterocyclic architectures. researchgate.net Researchers have utilized this approach to synthesize novel pyrrolo[1,2-α]pyrazines by reacting N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids, including this compound, in the presence of a palladium catalyst. researchgate.net This demonstrates the ability to construct fused heterocyclic systems with potential applications in medicinal chemistry.
Applications in Medicinal Chemistry Research
The pyrazine ring is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. nih.gov Consequently, this compound has garnered significant attention in medicinal chemistry as a starting material for the synthesis of new drug candidates. rsc.org
Development of Biologically Active Pyrazine Derivatives
The versatility of this compound in organic synthesis directly translates to its importance in medicinal chemistry. By employing the coupling reactions described earlier, medicinal chemists can readily synthesize a wide range of pyrazine-containing molecules and screen them for biological activity. molport.comunits.it The pyrazine moiety can impart desirable properties to a drug molecule, such as improved solubility, metabolic stability, and target-binding affinity. nih.gov
Numerous studies have reported the synthesis of pyrazine derivatives with a variety of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. ijrpc.comrjpbcs.comjyoungpharm.org For instance, a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and showed promising antibacterial activity. nih.gov These examples underscore the value of this compound as a tool for generating libraries of diverse pyrazine derivatives for drug discovery programs.
Exploration of Anticancer Activities
A particularly active area of research involves the use of this compound to develop novel anticancer agents. ambeed.com The pyrazine scaffold is present in several known anticancer drugs, and researchers are continuously exploring new derivatives with improved efficacy and selectivity. nih.govijrpc.com
Derivatives synthesized from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a study on chalcone-pyrazine derivatives demonstrated significant inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). nih.gov Another study reported the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives that exhibited significant anticancer activities against several cancer cell lines, with one compound showing promising lead characteristics with low micromolar IC50 values. rsc.org
The anticancer activity of these pyrazine derivatives often stems from their ability to interact with specific biological targets within cancer cells, such as enzymes or receptors. The boronic acid functionality itself can also play a role, as some boronic acid-containing compounds are known to be potent enzyme inhibitors.
Table of Anticancer Activity of Pyrazine Derivatives
| Compound Type | Cancer Cell Line(s) | IC50 Values | Reference |
|---|---|---|---|
| Chalcone-pyrazine derivatives | MCF-7, A549, Colo-205, A2780, DU-145 | 0.012 - 0.33 µM | nih.gov |
| Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2, HepG2, MCF-7, A375 | 11 - 13 µM | rsc.org |
| Pyrazoline derivative (11) | AsPC-1, U251 | 16.8 µM, 11.9 µM | mdpi.com |
| N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives (12a, 13a) | A549 | 19 ± 0.50 µM, 17 ± 0.5 µM | nih.gov |
Investigation of Antibacterial and Antiviral Properties
The pyrazine scaffold is a component of various molecules investigated for their therapeutic potential, including antibacterial and antiviral activities. While research on this compound itself is specific, broader studies on pyrazine derivatives provide context for its potential in this area.
Derivatives of pyrazine have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacterial strains. For instance, a series of pyrazine-2-carbohydrazide (B1222964) derivatives demonstrated notable potency, particularly against Gram-positive bacteria. researchgate.net Similarly, other studies have explored pyrazine-containing compounds for their effectiveness against strains like S. aureus, B. subtilis, and E. coli. researchgate.netmdpi.com The development of multi-drug resistance in bacteria, such as in Vibrio cholerae, has prompted research into compounds that can curb virulence rather than having direct antibacterial action. rsc.org In this context, derivatives of 2,3-pyrazine dicarboxylic acid have been investigated for their ability to inhibit biofilm formation, a key factor in bacterial virulence. rsc.org
In the realm of antiviral research, some pyridine (B92270) boronic acid derivatives have shown potential as inhibitors of bacterial efflux pumps, which can enhance the activity of existing antibiotics. mdpi.com Additionally, various coatings and nanoparticles containing different chemical agents have been assessed for their antiviral properties against viruses like coronavirus and Influenza A. researchgate.net While not directly involving this compound, this research highlights the ongoing search for novel antiviral agents. researchgate.net
Role as Enzyme Inhibitors (e.g., Proteasome Inhibition Mechanisms)
This compound is a structural component of Bortezomib, a potent and reversible proteasome inhibitor. unipd.it The ubiquitin-proteasome pathway is crucial for intracellular protein degradation and the regulation of numerous cellular functions. nih.gov Dysregulation of this pathway is implicated in various malignancies, making the proteasome a key target for cancer therapy. nih.gov
The mechanism of proteasome inhibition by boronic acid-containing compounds like Bortezomib involves the formation of a reversible covalent bond between the boron atom and the active site N-terminal threonine residue of the proteasome's β-subunits. This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of regulatory proteins that control cell cycle progression and apoptosis (programmed cell death). nih.gov The inhibition of the proteasome can disrupt critical signaling pathways, such as NF-κB, which is often dysregulated in cancer. nih.gov
The pyrazine ring within these inhibitors can engage in additional hydrogen bonding with residues in the proteasome's active site, potentially enhancing binding specificity. The development of proteasome inhibitors is an active area of research, with efforts focused on creating inhibitors with improved selectivity for different proteasome subunits (e.g., β5c vs. β5i) to treat various diseases, including cancer and autoimmune disorders. nih.gov
Table 1: Examples of Pyrazine-Containing Proteasome Inhibitors and their Mechanisms
| Compound Class | Mechanism of Action | Target Pathway | Therapeutic Application |
| Peptide boronic acids (e.g., Bortezomib) | Reversible inhibition of the 26S proteasome's chymotrypsin-like activity. unipd.itnih.gov | Ubiquitin-proteasome pathway. nih.gov | Cancer therapy (e.g., multiple myeloma). unipd.itnih.gov |
| N-capped dipeptide boronic acids | Can exhibit non-competitive or competitive inhibition depending on the proteasome subunit. nih.gov | Proteasome β-subunits (β5c, β5i). nih.gov | Investigational for cancer and autoimmune disorders. nih.gov |
Design of Therapeutic Agents Targeting Specific Biological Pathways
The unique chemical properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols present in many biomolecules, make it a valuable component in the design of therapeutic agents. This allows for the targeting of specific biological pathways with high precision. lindushealth.com
The development of "clinical outcome pathways" (COPs) as a concept aims to harness vast amounts of biomedical data to understand the complete chain of events from a drug's molecular initiating event to its clinical outcome. renci.org This approach can help identify new therapeutic targets and design novel agents that modulate specific biological pathways. renci.org
Peptide therapeutics, for example, are being designed to selectively bind to specific receptors or inhibit particular signaling pathways, offering a tailored approach to treatment in areas like oncology and immunology. lindushealth.com The design of such agents often involves optimizing their pharmacokinetic and selectivity profiles to enhance efficacy and minimize off-target effects. researchgate.net
In the context of pyrazine-containing compounds, research has focused on creating hybrid molecules that combine the pyrazine scaffold with other moieties known for their antimycobacterial properties. nih.gov In-silico studies, including shape-based similarity, pharmacophore mapping, and inverse docking, are employed to identify potential biological targets, such as pantothenate synthetase in the case of some anti-tuberculosis agents. nih.gov
Molecular Probes in Biological Studies
Molecular probes are essential tools in radiation biology and other fields for visualizing and quantifying biological processes at the molecular level. numberanalytics.com These probes are designed to interact with specific biological targets, such as proteins or nucleic acids, and emit a detectable signal. numberanalytics.com
Boronate-based probes have emerged as a significant class of molecular tools, particularly for detecting reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. frontiersin.org The mechanism relies on the oxidative deboronation of an aryl boronate to its corresponding phenolic product, which often results in a change in fluorescence. frontiersin.org This "on/off" switching capability allows for real-time monitoring of oxidative stress in biological systems. frontiersin.org
The design of these probes often involves incorporating a boronic acid or ester group into a fluorophore scaffold, such as coumarin (B35378) or fluorescein. frontiersin.org The pyrazoline scaffold has also been investigated for developing fluorescent probes due to its favorable photophysical properties. nih.gov Researchers aim to develop probes with high binding affinity and selectivity for specific targets, which can aid in the diagnosis and monitoring of diseases associated with those targets, such as amyloid plaques in neurodegenerative diseases. ucsd.edu
Table 2: Types of Boronate-Based Molecular Probes
| Probe Type | Target Analyte | Mechanism | Application |
| Fluorogenic Boronate Probes | Reactive Oxygen Species (H₂O₂, ONOO⁻). frontiersin.org | Oxidative deboronation leading to fluorescence enhancement. frontiersin.org | Real-time detection of oxidative stress in cells. |
| Amyloid-Targeting Probes | Amyloid plaques. ucsd.edu | Turn-on fluorescence upon binding to amyloids. ucsd.edu | Diagnosis and monitoring of neurodegenerative diseases. ucsd.edu |
| Pyrazoline-Based Probes | Various (e.g., pH, metal ions). nih.gov | Fluorescence modulation upon interaction with the analyte. nih.gov | Biophysical research and cell imaging. nih.gov |
Applications in Catalysis
Organoboron Catalysis and Lewis Acidity in Organic Transformations
Organoboron compounds, including boronic acids, are recognized as stable and organic-soluble Lewis acids, making them valuable catalysts for a wide range of organic reactions. nih.govnih.gov The catalytic activity of these species typically relies on the Lewis acidity of the trivalent boron atom, which can form reversible covalent bonds with oxygen-containing substrates. nih.govnih.gov This interaction activates the substrate for subsequent transformations.
The Lewis acidity of a boronic acid is a key factor in its catalytic efficacy. While organoboron species act almost exclusively as Lewis acids, Lewis acid-assisted Brønsted acidity of water or other hydroxy groups can also play a role in catalysis. nih.gov The formation of a Lewis acid-base complex between the organoboron catalyst and the substrate is a common feature in reactions such as dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.gov
The structure of the organoboron compound influences its Lewis acidity. For instance, the presence of electron-withdrawing groups on the aryl ring of an arylboronic acid can enhance its Lewis acidity. Trivalent organoboron species are classic examples of Lewis acids, and this property is exploited in various catalytic applications. oaepublish.com
Role in Transition Metal Catalysis (e.g., Ligand Design, Catalyst Reactivation)
This compound and its derivatives play a significant role in transition metal-catalyzed reactions, most notably in Suzuki-Miyaura cross-coupling reactions. researchgate.net In these reactions, the organoboron compound acts as the source of the organic group that is transferred to another molecule, facilitated by a palladium catalyst.
Recent advancements in catalysis have explored the use of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center rather than from chiral ligands. rsc.org This approach opens new avenues for designing catalysts with unique architectures. Furthermore, the use of earth-abundant and low-toxicity metals like iron in asymmetric catalysis is a growing area of research. mdpi.com In some iron-catalyzed systems, chiral ligands are still crucial for achieving high enantioselectivity. mdpi.com The development of low-valent early transition metal complexes has also led to new catalytic and multicomponent reactions with unique chemoselectivity and regioselectivity. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing pyrazin-2-ylboronic acid is increasingly focused on green and sustainable chemistry principles. Traditional methods often rely on harsh reaction conditions and hazardous reagents. rsc.org Emerging research aims to mitigate these issues by developing protocols that are more environmentally benign and efficient.
Key areas of development include:
Metal-Free Catalysis: A significant shift is occurring towards organocatalyzed reactions to replace heavy metal catalysts. For instance, citric acid, a non-toxic and biodegradable organocatalyst, has been successfully used for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a green oxidant. bohrium.com This approach avoids metal contamination and simplifies purification. bohrium.com
Greener Solvents and Oxidants: The use of water or bio-based solvents like lactic acid is being explored to replace conventional organic solvents. researchgate.netacs.org Lactic acid has been shown to be an efficient medium for the catalyst-free oxidation of arylboronic acids with aqueous hydrogen peroxide. researchgate.net Similarly, utilizing air or molecular oxygen as the primary oxidant presents a more sustainable alternative to traditional chemical oxidants. acs.orgresearchgate.net
Heterogeneous Catalysis: To address catalyst reusability, a major industrial goal, research is focusing on heterogeneous catalysts. acs.org For example, a photocatalytic system using copper-doped graphitic carbon nitride (Cu@g-C₃N₄) has been developed for the oxidative hydroxylation of arylboronic acids in water, using visible light and air as the oxidant. acs.org This type of catalyst can be easily recovered and reused multiple times without significant loss of activity. acs.org
Flow Chemistry: Continuous flow reactors offer a path to safer and more scalable industrial production. By optimizing reaction conditions within a flow system, it is possible to improve yield and purity while minimizing waste and operational hazards.
Table 1: Comparison of Synthetic Approaches for Arylboronic Acid Modifications
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalyst | Homogeneous transition metals (e.g., Palladium) | Heterogeneous catalysts (e.g., Cu@g-C₃N₄), organocatalysts (e.g., citric acid) bohrium.comacs.org |
| Solvent | Organic solvents (e.g., THF, DMF) | Water, bio-based solvents (e.g., lactic acid, ethanol) rsc.orgresearchgate.net |
| Oxidant | Chemical oxidants | Air, H₂O₂, molecular oxygen bohrium.comacs.orgresearchgate.net |
| Conditions | Often elevated temperatures, inert atmospheres | Room temperature, visible light irradiation, ambient conditions researchgate.netacs.org |
| Scalability | Batch processes with potential hazards | Continuous flow systems for enhanced safety and efficiency |
Exploration of Undiscovered Reactivity Patterns
While this compound is a well-established partner in Suzuki-Miyaura cross-coupling reactions, its full reactive potential is still being uncovered. dur.ac.uk Future research will likely focus on exploring novel transformations that expand its synthetic utility.
One area of interest is the development of metal-free coupling reactions. rsc.org For example, reactions promoted by radical mechanisms, analogous to the Sandmeyer reaction, could allow for the borylation of aniline (B41778) derivatives under mild conditions. rsc.org Another emerging frontier is photoinduced reactions. Light-mediated processes can offer alternative reactivity pathways that are not accessible through thermal methods, potentially leading to new types of carbon-boron bond formations or functionalizations. oaepublish.com
Researchers are also investigating the reactivity of the pyrazine (B50134) ring itself in conjunction with the boronic acid moiety. The unique electronic properties imparted by the two nitrogen atoms in the pyrazine ring can influence the reactivity of the C-B bond. This could be exploited in reactions where the pyrazine nucleus participates directly, not just as a passive scaffold. For instance, the development of tandem reactions where an initial coupling at the boronic acid site is followed by a subsequent functionalization on the pyrazine ring in a one-pot sequence is a promising direction. rsc.org The exploration of this compound in less common coupling reactions, such as Sonogashira-type couplings, could also provide new avenues for creating complex molecular architectures. researchgate.net
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the behavior of molecules like this compound. gsconlinepress.comgsconlinepress.com These theoretical studies provide deep insights into the relationships between a molecule's structure and its chemical properties, guiding experimental work and accelerating discovery.
DFT calculations can be used to model various electronic and structural parameters:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. mdpi.com A high HOMO energy suggests a good electron-donating capacity, while a low LUMO energy indicates a propensity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. gsconlinepress.com
Global Reactivity Descriptors: Parameters such as molecular hardness, softness, electronegativity, and electrophilicity can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.comnih.gov For example, DFT studies have been used to show that stable, less polarizable molecules with a hard nature can be effective radical scavengers. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other reagents. researchgate.net
By applying these computational tools to this compound and its derivatives, researchers can predict their reactivity in different chemical environments, estimate their stability, and design new compounds with tailored electronic properties for specific applications in catalysis or materials science. nih.govnih.gov
Table 2: Key DFT Parameters and Their Significance
| Computational Parameter | Significance |
|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. gsconlinepress.com |
| Energy Gap (ΔE) | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. gsconlinepress.com |
| Molecular Hardness (η) | Resistance to change in electron distribution; hard molecules are less reactive. nih.gov |
| Molecular Softness (S) | Reciprocal of hardness; soft molecules are more reactive. nih.gov |
| Dipole Moment (μ) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. gsconlinepress.com |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique structure of this compound, combining a heterocyclic pyrazine ring with a reactive boronic acid group, makes it a valuable building block for interdisciplinary research.
Materials Science: Pyrazine-containing compounds are used in the synthesis of polymers, dyes, and organic semiconductors. ijrpc.com The pyrazine moiety can be incorporated into larger polycyclic aromatic systems to create fluorescence-capable materials for applications like bioimaging. researchgate.net Boronic acid-containing polymers are also of interest for their pH-responsive properties and potential use in smart materials and biosensors. The ability to use this compound in coupling reactions allows for the construction of complex, functional materials. guidechem.com
Biology and Medicinal Chemistry: The boronic acid functional group is a key feature in many biologically active molecules, notably for its ability to form reversible covalent bonds with the active sites of enzymes, such as serine proteases. This makes this compound a valuable precursor for the synthesis of enzyme inhibitors. acs.org The pyrazine ring itself is a privileged structure found in numerous pharmaceuticals and biologically active compounds, recognized for activities including anticancer and antimicrobial effects. ijrpc.com Research into inhibitors for kinases like Nek2 has utilized pyrazinylboronic acid as a key intermediate in the synthesis of potential therapeutic agents. acs.org
Future work will likely see the integration of this compound into more complex systems, such as drug delivery vehicles, diagnostic probes, and advanced electronic materials.
Strategies for Improving Stability and Handleability of Pyrazinylboronic Acid Reagents
A significant practical challenge in working with this compound, and arylboronic acids in general, is their limited stability. They are susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in the presence of aqueous base at high temperatures. scientificupdate.comacs.org They also have a propensity to undergo spontaneous dehydration to form cyclic trimers known as boroxines. scientificupdate.com These stability issues can complicate purification, storage, and reaction reproducibility. scientificupdate.comresearchgate.net
To overcome these limitations, several strategies have been and continue to be developed:
Boronate Esters: Converting the boronic acid to a boronate ester is a common and effective strategy. Pinacol (B44631) esters are widely used as they are generally more stable than the free boronic acids and can often be purified via chromatography, though care must be taken to avoid hydrolysis. scientificupdate.com Other esters, such as the 1,1,2,2-tetraethylethylene glycol ester [ArB(Epin)], have been reported to exhibit enhanced stability on silica (B1680970) gel. researchgate.net
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. rsc.org The boronic acid can be readily released from the MIDA ligand under mild basic conditions, allowing for its use in subsequent reactions like Suzuki-Miyaura coupling. rsc.org This "slow-release" strategy can be particularly beneficial for unstable boronic acids. rsc.org
Potassium Organotrifluoroborates (R-BF₃K): These tetracoordinate boron species are significantly more stable towards air, moisture, and protodeboronation than their boronic acid counterparts. acs.orgnih.gov They are typically crystalline, easy to handle, and can be stored for long periods without degradation. scispace.com Potassium heteroaryltrifluoroborates have proven to be excellent coupling partners in Suzuki-Miyaura reactions, often providing higher yields than the corresponding boronic acids, especially for challenging heterocyclic systems like pyrazines. acs.orgnih.gov
The development of these and other stabilizing strategies is crucial for making this compound a more robust and reliable reagent for both academic research and industrial-scale synthesis.
Q & A
Q. What are the optimal synthetic routes for Pyrazin-2-ylboronic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyrazine reacts with a boronic acid precursor. For example, coupling 2-bromopyrazine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C yields the product . Key variables include:
- Catalyst loading : 1–5 mol% Pd.
- Solvent : Polar aprotic solvents (THF, DMF) enhance reactivity.
- Temperature : 60–100°C balances reaction rate and decomposition risks.
Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) and ¹¹B NMR (δ ~30 ppm for boronic acid) confirm purity .
- Stability : The compound is hygroscopic; store under inert gas (argon) at –20°C. Decomposition occurs via hydrolysis to pyrazine-2-boronate esters in humid conditions .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing:
- Bioconjugates : Forms reversible boronate esters with diols (e.g., saccharides) for targeted drug delivery .
- Kinase inhibitors : The pyrazine core interacts with ATP-binding pockets in enzymes .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL software provides atomic-level resolution. For example:
- Bond angles : B–C–N angles in pyrazine-boronate complexes (~120°) confirm sp² hybridization.
- Hydrogen bonding : Intermolecular B–OH⋯N interactions stabilize crystal lattices .
Contradictions in NMR vs. XRD data (e.g., tautomerism) require complementary techniques like FT-IR or computational modeling (DFT) .
Q. What experimental strategies mitigate side reactions during Suzuki coupling with this compound?
Common side reactions include protodeboronation and homo-coupling. Mitigation approaches:
Q. How do researchers design binding assays to evaluate this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., lectin) and measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of boronate-diol interactions .
Contradictory binding data (e.g., pH-dependent affinity) may arise from protonation states of the pyrazine nitrogen; control pH rigorously (6.5–7.4) .
Q. What methodologies address discrepancies in catalytic activity studies involving this compound?
- Control experiments : Compare turnover numbers (TONs) with/without the boronic acid to isolate its role in catalysis .
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps .
- In situ monitoring : Raman spectroscopy tracks intermediate species during reactions .
Methodological Tables
Q. Table 1. Common Side Reactions and Mitigation Strategies
Q. Table 2. Key Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.7 (s, 1H, pyrazine-H), δ 8.3 (s, 2H, B–OH) |
| ¹¹B NMR | δ 28–32 ppm (trigonal planar boron) |
| IR | B–O stretch: 1340–1280 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
